molecular formula C25H26FN5O3S B2844230 Ethyl 2-(2-((3-(4-(4-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate CAS No. 1029733-02-5

Ethyl 2-(2-((3-(4-(4-fluorophenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate

Cat. No.: B2844230
CAS No.: 1029733-02-5
M. Wt: 495.57
InChI Key: HWZLWBRRWVVBKZ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a pyrazine ring, a thioether group, an amide group, and a benzoate ester group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine and pyrazine rings would provide a rigid, planar structure, while the thioether, amide, and benzoate ester groups could potentially participate in various intermolecular interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis or condensation reactions, the thioether group could be oxidized, and the benzoate ester group could be hydrolyzed .

Scientific Research Applications

Antimicrobial Applications

A study on the synthesis and characterization of 1-ethyl/benzyl-6-fluoro-7-(substituted piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid demonstrated significant in vitro antibacterial activity against a range of bacterial strains, with the compounds exhibiting potent effects and showing promise as antimicrobial agents. The study also highlighted the importance of the fluoro and piperazine components in enhancing antimicrobial efficacy (Rameshkumar et al., 2003).

Anti-Tuberculosis Activity

Research on thiazole-aminopiperidine hybrid analogues focused on their design and synthesis for inhibiting Mycobacterium tuberculosis GyrB, a critical enzyme for bacterial DNA replication. One compound showed promising activity against Mycobacterium tuberculosis, indicating its potential as a novel anti-tuberculosis agent (Jeankumar et al., 2013).

Anti-Cancer Potential

A novel compound was synthesized for its potential anti-lung cancer activity, showcasing the diverse therapeutic applications of such chemical structures beyond antimicrobial effects. The study highlights the compound's efficacy against human cancer cell lines, particularly lung cancer, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Inhibitory Activity Against Biofilm Formation

Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent bacterial biofilm and MurB enzyme inhibition. These compounds showed excellent inhibitory activities against MRSA and VRE bacterial strains, highlighting their potential in treating bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).

Synthesis and Characterization for Pharmacological Screening

The synthesis of novel amide and urea derivatives of thiazol-2-ethylamines was explored for activity against Trypanosoma brucei rhodesiense. These derivatives demonstrated significant potential for treating human African trypanosomiasis, a disease caused by the T. brucei pathogen, showcasing the therapeutic versatility of such compounds (Patrick et al., 2016).

Future Directions

Future research could focus on synthesizing this compound and studying its physical and chemical properties, as well as its potential biological activity .

Properties

IUPAC Name

ethyl 2-[[2-[3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O3S/c1-2-34-25(33)20-5-3-4-6-21(20)29-22(32)17-35-24-23(27-11-12-28-24)31-15-13-30(14-16-31)19-9-7-18(26)8-10-19/h3-12H,2,13-17H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZLWBRRWVVBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN=C2N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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